(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxy-5-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-27-18-7-5-16(24(25)26)9-14(18)8-15(11-22)21-23-17(12-30-21)13-4-6-19(28-2)20(10-13)29-3/h4-10,12H,1-3H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTFFNWPEQFJCE-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.
- Molecular Formula : C22H21N3O3S
- Molecular Weight : 407.49 g/mol
- CAS Number : 1415662-57-5
Anticancer Activity
Research has indicated that thiazole derivatives, including the target compound, exhibit significant anticancer properties. The structure-activity relationship (SAR) studies suggest that the presence of the thiazole ring is crucial for cytotoxic activity.
Key Findings:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, studies report IC50 values indicating effective inhibition of cell proliferation in cancer cells, comparable to established chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The mechanism appears to involve apoptosis induction and inhibition of specific oncogenic pathways. Molecular dynamics simulations have suggested that interactions with Bcl-2 proteins are significant in mediating these effects .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective antimicrobial activity with MIC values in the low micromolar range against Gram-positive and Gram-negative bacteria .
- Biofilm Inhibition : It also showed efficacy in inhibiting biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
| Structural Feature | Importance |
|---|---|
| Thiazole Ring | Essential for anticancer and antimicrobial activity |
| Methoxy Groups | Enhance solubility and bioavailability |
| Nitro Group | Contributes to increased potency against microbial strains |
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against A431 and Jurkat cell lines with IC50 values below those of standard treatments .
- Antimicrobial Evaluation : A study on thiazole derivatives reported that compounds with similar structures exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus, indicating high potency .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of this compound. The National Cancer Institute (NCI) has evaluated similar thiazole-based compounds for their antitumor activities. For instance, compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, demonstrating mean GI50 values indicative of their efficacy in inhibiting cell growth.
Case Study: Antitumor Efficacy
A study by the NCI involved testing a related thiazole compound that demonstrated an average cell growth inhibition rate of 12.53% across a panel of approximately sixty cancer cell lines. The mechanism of action is believed to involve the disruption of cellular signaling pathways associated with proliferation and survival, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that thiazoles and their derivatives possess inherent antibacterial and antifungal properties. These activities are often attributed to their ability to interfere with microbial metabolic processes.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
In this table, the inhibition zones reflect the effectiveness of the compound against various pathogens, showcasing its potential as a therapeutic agent in treating infections .
Drug Design and Development
The structural features of (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile make it a valuable scaffold for drug design. Its ability to interact with biological targets can be optimized through modifications to enhance potency and selectivity.
Insights from Structure-Activity Relationship Studies
Research into structure-activity relationships (SAR) has provided insights into how variations in the chemical structure affect biological activity. For example, modifications to the methoxy groups or the thiazole ring can significantly impact the compound's binding affinity to target proteins involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best understood through comparisons with three structurally related molecules derived from the evidence.
Comparison with Isostructural Thiazole Derivatives (Compounds 4 and 5)
Compounds 4 and 5 (from ) share a thiazole backbone and aryl substituents but differ in their substitution patterns. Key distinctions include:
- Substituent Effects : Compounds 4 and 5 feature fluorophenyl and chlorophenyl groups, whereas the target compound employs methoxy and nitro groups. Fluorine’s electronegativity and small atomic radius enhance metabolic stability, while methoxy groups may improve solubility via increased polarity .
- Structural Conformation: X-ray diffraction of compounds 4 and 5 revealed two independent molecules per asymmetric unit, with near-planar conformations except for a perpendicular fluorophenyl group.
- Synthesis : All three compounds utilize dimethylformamide (DMF) as a solvent, but the target compound’s nitro and methoxy groups may require milder reaction conditions to prevent demethylation or nitro reduction during synthesis.
Comparison with Oxadiazole Derivatives (Compound 5, )
The oxadiazole derivative 5 (Ethyl 3,3-diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl) acrylate) differs in its heterocyclic core but shares synthetic similarities:
- Heterocyclic Core : The oxadiazole ring in compound 5 introduces sulfur and nitrogen atoms, which may confer distinct electronic properties compared to the thiazole core. Thiazoles are more commonly associated with kinase inhibition, whereas oxadiazoles often serve as bioisosteres for carboxylic acids .
- Synthetic Methodology : Both compounds use DMF as a solvent and column chromatography for purification. However, compound 5’s synthesis involves CS₂ and KOH under heating, suggesting higher reactivity conditions than those likely required for the target compound’s nitro-substituted system .
Comparison with (E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile ()
This analog (CAS: 333414-97-4) shares the acrylonitrile-thiazole backbone but differs in substituents:
- Substituent Impact: The fluoro-nitroanilino group in the analog vs. the methoxy-nitro group in the target compound highlights how electronic effects influence bioactivity. Fluorine’s strong electron-withdrawing nature could enhance binding to electron-rich targets, whereas methoxy groups may modulate solubility and steric interactions .
Table 2: Substituent Effects on Bioactivity
Q & A
Q. What synthetic methodologies are commonly employed to prepare (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, cyclization of thioamide intermediates with α-haloketones under basic conditions (e.g., KOH in DMF) is a key step, followed by Knoevenagel condensation to introduce the acrylonitrile moiety . Purification via column chromatography (hexane/EtOAc gradients) is critical to isolate the final product .
Q. Which spectroscopic techniques are prioritized for structural validation of this compound?
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions, particularly distinguishing methoxy and nitro groups.
- IR : Detection of the nitrile stretch (~2200 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520–1350 cm⁻¹).
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. What solvent systems and reaction conditions optimize the Knoevenagel condensation step?
Polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–100°C) enhance reaction efficiency. Catalytic bases like piperidine or ammonium acetate are often used to facilitate enolate formation .
Advanced Research Questions
Q. How can regioselectivity challenges during thiazole ring formation be systematically addressed?
Computational modeling (e.g., DFT) predicts electronic effects of substituents on cyclization pathways. For example, electron-donating methoxy groups on the phenyl ring stabilize intermediates, directing regioselectivity . Experimentally, adjusting steric bulk (e.g., substituent positioning) or using templating agents can improve yield .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Ensure consistent cell lines, incubation times, and control compounds.
- Tautomerism analysis : Investigate thione-thiol equilibria (via ¹H NMR or X-ray crystallography) that may alter binding affinities .
- Meta-analysis : Cross-reference activity data with structural analogs (e.g., nitro-to-cyano substitutions) to identify pharmacophore contributions .
Q. How do nitro and methoxy substituents influence the compound’s electronic profile and reactivity?
- Nitro groups : Strong electron-withdrawing effects reduce electron density on the thiazole ring, potentially enhancing electrophilic reactivity.
- Methoxy groups : Electron-donating properties stabilize aromatic systems, affecting π-π stacking in biological targets. Combined effects are modeled via Hammett constants or frontier molecular orbital (FMO) analysis .
Q. Can flow chemistry improve scalability and reproducibility of the synthesis?
Continuous-flow systems enable precise control of reaction parameters (e.g., residence time, temperature), reducing side reactions. For example, microreactors facilitate rapid mixing in exothermic steps like nitration or cyclization .
Methodological Considerations
Q. What chromatographic techniques effectively separate stereoisomers or tautomers?
- Chiral HPLC : Resolves enantiomers using cellulose-based columns.
- TLC monitoring : Hexane/EtOAc (7:3) systems track reaction progress, with UV visualization for nitro-aromatic detection .
Q. How are computational tools integrated into mechanistic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
